molecular formula C15H14F3N3S B4751965 N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea

N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No. B4751965
M. Wt: 325.4 g/mol
InChI Key: HBFVCODTJICFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as PTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTU is a thiourea derivative and is widely used in the synthesis of other complex organic compounds. In

Mechanism of Action

N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea works by inhibiting the enzyme thyroperoxidase, which is responsible for the synthesis of thyroid hormones. By inhibiting thyroperoxidase, N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea reduces the production of thyroid hormones, leading to a decrease in the activity of the thyroid gland. This mechanism of action makes N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea a useful drug in the treatment of hyperthyroidism.
Biochemical and Physiological Effects:
N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of thyroid hormones in the blood, leading to a decrease in the activity of the thyroid gland. Additionally, N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been found to have antioxidant properties and has been shown to protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments. It is a readily available and inexpensive reagent that is easy to handle. Additionally, N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has a high melting point, making it easy to purify. However, N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea also has some limitations. It is highly toxic and should be handled with care. Additionally, N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea is not stable in the presence of strong acids or bases.

Future Directions

There are several future directions for the use of N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea in scientific research. N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been found to have potential applications in the treatment of various diseases, including cancer and autoimmune disorders. Additionally, N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Further research is needed to explore the potential applications of N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea in these areas. Additionally, the development of new synthesis methods for N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea may lead to the discovery of new applications for this compound.

Scientific Research Applications

N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea is widely used in scientific research due to its potential applications in various fields. It is commonly used as a reagent in the synthesis of other complex organic compounds. N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea is also used as a catalyst in various chemical reactions. Additionally, N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been found to exhibit antithyroid activity and is used in the treatment of hyperthyroidism.

properties

IUPAC Name

1-(1-pyridin-4-ylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3S/c1-10(11-5-7-19-8-6-11)20-14(22)21-13-4-2-3-12(9-13)15(16,17)18/h2-10H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFVCODTJICFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Pyridin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 6
Reactant of Route 6
N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.